molecular formula C14H16ClFN2O B2515170 2-Chloro-3-(4-cyclopropyl-4-fluoropiperidine-1-carbonyl)pyridine CAS No. 2224345-95-1

2-Chloro-3-(4-cyclopropyl-4-fluoropiperidine-1-carbonyl)pyridine

Cat. No.: B2515170
CAS No.: 2224345-95-1
M. Wt: 282.74
InChI Key: BQPJSTIVLXJSBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(4-cyclopropyl-4-fluoropiperidine-1-carbonyl)pyridine is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the second position, a cyclopropyl and fluorine-substituted piperidine ring at the fourth position, and a carbonyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-cyclopropyl-4-fluoropiperidine-1-carbonyl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine and Cyclopropyl Groups: Fluorination and cyclopropylation reactions are carried out to introduce the fluorine and cyclopropyl groups onto the piperidine ring.

    Attachment of the Carbonyl Group: The carbonyl group is introduced through a carbonylation reaction, often using reagents such as carbon monoxide and a suitable catalyst.

    Formation of the Pyridine Ring: The pyridine ring is formed through a condensation reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-cyclopropyl-4-fluoropiperidine-1-carbonyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the carbonyl group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Coupling: Palladium catalysts and boronic acids are used under mild conditions for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-Chloro-3-(4-cyclopropyl-4-fluoropiperidine-1-carbonyl)pyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various therapeutic applications.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-cyclopropyl-4-fluoropiperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-fluoropyridine: A simpler pyridine derivative with similar structural features but lacking the piperidine ring and carbonyl group.

    3-(4-Cyclopropyl-4-fluoropiperidine-1-carbonyl)pyridine: A compound with a similar piperidine ring and carbonyl group but lacking the chloro group.

    2-Chloro-3-(4-methylpiperidine-1-carbonyl)pyridine: A compound with a similar pyridine and piperidine structure but with a methyl group instead of a cyclopropyl and fluorine group.

Uniqueness

2-Chloro-3-(4-cyclopropyl-4-fluoropiperidine-1-carbonyl)pyridine is unique due to the combination of its chloro, cyclopropyl, fluorine, and carbonyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-chloropyridin-3-yl)-(4-cyclopropyl-4-fluoropiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClFN2O/c15-12-11(2-1-7-17-12)13(19)18-8-5-14(16,6-9-18)10-3-4-10/h1-2,7,10H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPJSTIVLXJSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CCN(CC2)C(=O)C3=C(N=CC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.